- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

97731-02-7 structure
اسم المنتج:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
كاس عدد:97731-02-7
وسط:C9H10FNO2
ميغاواط:183.179605960846
MDL:MFCD00066447
CID:61909
PubChem ID:716322
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
- o-Fluoro-D-phenylalanine
- D-2-Fluorophe
- 3-(2-Fluoropheny)-D-alanine
- 2-Fluoro-D-phenylalanine
- D-2-FLUOROPHENYLALANINE
- D-2-F-Phe-OH
- H-D-Phe(2-F)-OH
- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
- 2-FLUORO-D-PHE
- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
- (R)-2-Fluorophenylalanine Hydrochloride Salt
- H-D-Phe(2-F)-OH.HCl
- PubChem23304
- (r)-o-fluorophenylalanine
- D-2-Fluoro phenylalanine
- VZ24655
- AM83328
- RTR-0
- 2-Fluoro-D-phenylalanine (ACI)
- D
- AC-5822
- PD196711
- MFCD00066447
- CS-W010744
- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
- 122839-51-4
- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
- AS-14324
- 97731-02-7
- CHEBI:155832
- EN300-199908
- J-004866
- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
- DTXSID90924286
- AKOS016843018
- HY-W010028
- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
- SCHEMBL268942
-
- MDL: MFCD00066447
- نواة داخلي: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
- مفتاح Inchi: NYCRCTMDYITATC-MRVPVSSYSA-N
- ابتسامات: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O
حساب السمة
- نوعية دقيقة: 219.046
- النظائر كتلة واحدة: 219.046
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 3
- تعقيدات: 187
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: -1.3
- تهمة السطحية: 0
- tautomeric العد: nothing
- طوبولوجي سطح القطب: 63.3
الخصائص التجريبية
- اللون / الشكل: White powder
- كثيف: 1.293
- نقطة انصهار: 242-252°C
- نقطة الغليان: 308.1±32.0 °C at 760 mmHg
- نقطة الوميض: 140.1±25.1 °C
- بسا: 63.32000
- لوغب: 2.28240
- الذوبان: Not determined
- دوران محددة: 14 º (c=1% in H2O)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK ألمانيا:3
- تعليمات السلامة: S22;S24/25
-
تحديد البضائع الخطرة:
- ظروف التخزين:Store at room temperature
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27524-1g |
2-Fluoro-D-phenylalanine, 99+% |
97731-02-7 | 99+% | 1g |
¥3113.00 | 2023-02-24 | |
Enamine | EN300-199908-0.5g |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 95% | 0.5g |
$54.0 | 2023-09-16 | |
Enamine | EN300-199908-50.0g |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 95% | 50g |
$1479.0 | 2023-06-06 | |
Chemenu | CM100670-25g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 25g |
$*** | 2023-05-29 | |
MedChemExpress | HY-W010028-1g |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 1g |
¥200 | 2024-04-15 | ||
MedChemExpress | HY-W010028-5g |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 99.19% | 5g |
¥296 | 2024-07-20 | |
eNovation Chemicals LLC | D504433-5g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 97% | 5g |
$140 | 2024-05-24 | |
Apollo Scientific | PC8358-10g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 98% | 10g |
£121.00 | 2023-09-02 | |
TRC | F401680-50mg |
2-Fluoro-D-phenylalanine |
97731-02-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
Apollo Scientific | PC8358-1g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 98% | 1g |
£44.00 | 2023-09-02 |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
المراجع
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase , D-Amino acid amidase Solvents: Water ; 8 h, pH 8, 40 °C
المراجع
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme SystemAdvanced Synthesis & Catalysis, 2012, 354(17), 3327-3332,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Zinc acetate Solvents: Methanol
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
المراجع
- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimicBulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 2 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
المراجع
- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
المراجع
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
المراجع
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
المراجع
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
المراجع
- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersBulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Racemase, alanine , Aminomutase, phenylalanine 2,3- Solvents: Water ; 20 h, pH 8.0, 31 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
المراجع
- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase CatalysisJournal of Organic Chemistry, 2009, 74(18), 6953-6959,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
المراجع
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
المراجع
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid OxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
المراجع
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
طريقة الإنتاج 14
رد فعل الشرط
المراجع
- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycineChemija, 1996, 19(4), 80-82,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
المراجع
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
المراجع
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
المراجع
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Acetic acid , Sodium acetate Solvents: Water ; 5 h, reflux; overnight, rt
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
المراجع
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
المراجع
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
المراجع
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials
- N-(Diphenylmethylene)glycine tert-butyl ester
- 1-(bromomethyl)-2-fluorobenzene
- 2-Fluorobenzaldehyde
- Diphenylmethanimine
- 1,3-diethyl 2-acetamidopropanedioate
- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)
- 5-[(2-fluorophenyl)methyl]-2,4-Imidazolidinedione
- Glycine tert-butyl ester hydrochloride
- 2-Amino-3-(2-fluorophenyl)propanamide
- 3,9-Dithia-12-azabicyclo[9.2.2]pentadeca-11,13,14-trien-15-ol, 14-(aminomethyl)-6,6-dimethyl-, (S)- (9CI)
- Hydantoin
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-
- Glycine, N-(diphenylmethylene)-
- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester
- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester
- Methyl 2-((diphenylmethylene)amino)acetate
- Benzenepropanoic acid, 2-fluoro-α-oxo-, sodium salt (1:1)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid الوثائق ذات الصلة
-
1. α-Chymotrypsin-catalysed peptide synthesis using activated esters as acyl donorsToshifumi Miyazawa,Shin'ichi Nakajo,Miyako Nishikawa,Kiwamu Imagawa,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 1996 2867
-
Alison M. Hill,Betty L. Thompson Chem. Commun. 2003 1360
97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid) منتجات ذات صلة
- 1132-68-9(p-Fluoro-L-phenylalanine)
- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)
- 266360-60-5(2,4-Difluoro-D-Phenylalanine)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)
- 110117-84-5(H-D-Phe(3-F)-OH)
- 33787-05-2(L-2,6-Difluorophenylalanine)
- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)
- 19883-77-3(3-Fluoro-L-phenylalanine)
- 19883-78-4(2-Fluoro-L-phenylalanine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid

نقاء:99%
كمية:25g
الأسعار ($):174.0